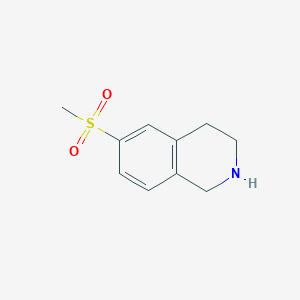
Agn-PC-0jtm07
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0jtm07 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Agn-PC-0jtm07 involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation method . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperature and long reaction time, making it challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high purity powder but is rarely used due to the expensive and hard-to-obtain raw materials.
Sol-gel method: Allows for the preparation of nanopowders with uniform particle size and good dispersion.
Chemical co-precipitation method: Achieves molecular-level mixing and reduces the calcination temperature, resulting in excellent performance powders.
Analyse Chemischer Reaktionen
Agn-PC-0jtm07 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Utilizes reducing agents like hydrogen or sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0jtm07 has a wide range of scientific research applications :
Chemistry: Used in the synthesis of nanoparticles and as a catalyst in various chemical reactions.
Biology: Employed in biosynthesis and characterization studies, particularly for its antimicrobial properties.
Medicine: Investigated for its potential in treating diseases, including its antiviral and anticancer properties.
Industry: Utilized in the production of nanomaterials, which have applications in electronics, environmental protection, and more.
Wirkmechanismus
The mechanism by which Agn-PC-0jtm07 exerts its effects involves interactions with molecular targets and pathways . For instance, it may act as an agonist or inhibitor in specific biochemical pathways, influencing cellular processes and responses. The exact molecular targets and pathways can vary depending on the application and context of use.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0jtm07 can be compared with other similar compounds to highlight its uniqueness :
AGN-PC-0CUK9P: Demonstrates high affinity for dual inhibition of RET and VEGFR2, making it a potential candidate for cancer treatment.
AGN-201904: Used in trials for preventing peptic ulcers, showcasing its potential in gastrointestinal applications.
These comparisons underscore the distinct properties and applications of this compound, making it a compound of significant interest in various scientific domains.
Eigenschaften
CAS-Nummer |
54774-92-4 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-(3,4-dihydropyran-2-ylidenemethyl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-2-6-13-10(3-1)9-11-4-7-12-8-5-11/h2,6,9H,1,3-5,7-8H2 |
InChI-Schlüssel |
UAFXBJXIQLXKBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CN2CCOCC2)OC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)


![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)



